2,5-Dibromo-4-hydroxybenzonitrile

Description

BenchChem offers high-quality 2,5-Dibromo-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

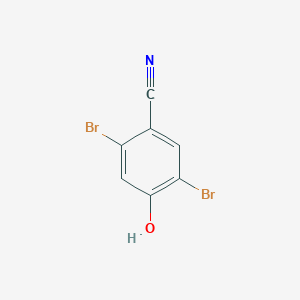

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPVZUEQVYPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure of 2,5-Dibromo-4-hydroxybenzonitrile

An In-Depth Technical Guide on the Structure and Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile

Executive Summary

In the landscape of halogenated aromatic nitriles, 2,5-Dibromo-4-hydroxybenzonitrile (CAS 1824055-68-6) occupies a highly specific niche as a synthetic intermediate and analytical standard[1]. Despite its structural simplicity, it is frequently the subject of nomenclature confusion in agrochemical and pharmacological literature, where it is often erroneously conflated with its widely commercialized isomer, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile, CAS 1689-84-5) [2][3]. This whitepaper deconstructs the structural chemistry, electronic profiling, and regioselective synthesis required to isolate the 2,5-isomer, providing drug development professionals and material scientists with a definitive, self-validating methodological framework.

Structural Chemistry & Electronic Profiling

The molecular architecture of 2,5-Dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO) is defined by a central benzene ring bearing four distinct substituents[4]. The spatial arrangement directly dictates its chemical reactivity and physical properties:

-

C1 (Nitrile Group, -CN): A strong electron-withdrawing group (EWG) via both inductive and resonance effects. It deactivates the ring and traditionally directs incoming electrophiles to the meta positions (C3, C5).

-

C4 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) via resonance. It highly activates the ring and directs ortho/para. Because the para position (C1) is occupied, it directs exclusively to the ortho positions (C3, C5).

-

C2 & C5 (Bromine Atoms, -Br): Weakly deactivating halogens that provide significant steric bulk and lipophilicity.

Isomeric Disambiguation: The 2,5 vs. 3,5 Conundrum

Because both the -CN and -OH groups synergistically direct electrophilic aromatic substitution (EAS) toward the C3 and C5 positions, the direct bromination of 4-hydroxybenzonitrile overwhelmingly yields the 3,5-isomer (Bromoxynil)[5]. Achieving the 2,5-substitution pattern requires bypassing this thermodynamic sink via targeted regioselective synthesis.

Quantitative Data Summary

The following table summarizes the physicochemical and analytical distinctions between the two isomers to aid in laboratory verification[3][5].

| Property | 2,5-Dibromo-4-hydroxybenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) |

| CAS Number | 1824055-68-6 | 1689-84-5 |

| Molecular Formula | C₇H₃Br₂NO | C₇H₃Br₂NO |

| Molecular Weight | 276.91 g/mol | 276.91 g/mol |

| Physical Appearance | Pale-yellow to yellow-brown solid | Colorless to white crystalline solid |

| ¹H-NMR Aromatic Signals | Two singlets (1H each, para relationship, ~0-1 Hz coupling) | One singlet (2H, meta relationship, chemically equivalent) |

| Primary Application | Synthetic intermediate, analytical standard | Commercial herbicide (PSII inhibitor) |

Regioselective Synthesis Strategy

To synthesize the 2,5-isomer, we must circumvent the natural directing effects of the -OH and -CN groups. The most robust, self-validating pathway is to utilize a pre-halogenated, protected precursor such as 2,5-dibromo-4-methoxybenzaldehyde .

By converting the aldehyde to a nitrile and subsequently deprotecting the methoxy group using Boron tribromide (BBr₃), we lock the bromines into the 2,5-positions.

Fig 1: Regioselective synthesis of the 2,5-isomer vs. direct bromination yielding the 3,5-isomer.

Detailed Experimental Protocols

The following workflows are designed for high-yield recovery and analytical purity, incorporating mechanistic causality for each critical step.

Protocol A: One-Pot Oximation and Dehydration

Objective: Convert 2,5-dibromo-4-methoxybenzaldehyde to 2,5-dibromo-4-methoxybenzonitrile.

-

Reagent Preparation: Dissolve 10.0 mmol of 2,5-dibromo-4-methoxybenzaldehyde in 25 mL of concentrated formic acid (HCOOH) in a round-bottom flask.

-

Oximation: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) to the stirring solution.

-

Reflux & Dehydration: Heat the mixture to reflux (approx. 100°C) for 4 hours.

-

Causality: Formic acid serves a dual purpose here. It acts as the solvent for the initial oxime formation and subsequently acts as a dehydrating agent, eliminating water from the oxime intermediate to form the nitrile group in a single, efficient pot.

-

-

Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Filter the resulting precipitate, wash extensively with cold distilled water to remove residual acid, and dry under a vacuum.

Protocol B: BBr₃-Mediated Demethylation

Objective: Cleave the methoxy ether to yield the final 2,5-Dibromo-4-hydroxybenzonitrile.

-

Inert Atmosphere Setup: Purge a flame-dried round-bottom flask with Argon. Dissolve 5.0 mmol of the intermediate from Protocol A in 20 mL of anhydrous dichloromethane (DCM).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.

-

Causality: Boron tribromide is a highly aggressive Lewis acid. Cryogenic cooling prevents the over-reaction of the nitrile group and minimizes the formation of tarry, polymerized byproducts.

-

-

Cleavage: Dropwise add 15.0 mmol of BBr₃ via a gas-tight syringe. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quenching (Critical Safety Step): Re-cool the flask to 0°C. Carefully quench the reaction by adding 10 mL of anhydrous methanol dropwise, followed by 20 mL of water.

-

Causality: Methanol safely reacts with excess BBr₃ to form trimethyl borate (a volatile, benign liquid), preventing the violent, exothermic release of HBr gas that occurs if water is added directly.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to isolate the target compound.

Protocol C: Analytical Validation

To validate the success of the regioselective synthesis, perform ¹H-NMR (400 MHz, DMSO-d₆).

-

Expected Result: You will observe two distinct singlets in the aromatic region (approx. 7.5 - 8.2 ppm), each integrating to 1H. This confirms the para relationship of the protons at C3 and C6. If the product were the 3,5-isomer, only a single peak integrating to 2H would be visible due to the chemical equivalence of the protons at C2 and C6.

References

-

[4] National Center for Biotechnology Information. "2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem." nih.gov. Available at: [Link]

-

[2] Brudenell, A., et al. "Physicochemical Aspects of Phloem Translocation of Herbicides." Semantic Scholar. Available at: [Link]

-

[5] Wikipedia Contributors. "Bromoxynil." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

[3] National Center for Biotechnology Information. "Bromoxynil | C7H3Br2NO | CID 15531 - PubChem." nih.gov. Available at: [Link]

Sources

- 1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromoxynil - Wikipedia [en.wikipedia.org]

Thermodynamic Solvation and Analytical Quantification of 2,5-Dibromo-4-hydroxybenzonitrile in Methanol

Executive Summary

2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6)[1] is a halogenated phenolic nitrile. In agricultural and chemical literature, this specific regioisomer is frequently conflated with its highly ubiquitous 3,5-isomer, Bromoxynil [2]. While empirical solubility datasets explicitly isolating the 2,5-isomer are scarce, the robust physicochemical data of the 3,5-isomer serves as a highly accurate thermodynamic proxy due to their identical functional group composition and nearly identical crystal lattice energies[3],[4].

Methanol ( CH3OH ) acts as a critical polar protic solvent for the extraction, synthesis, and chromatographic analysis of this compound. This whitepaper details the solvation thermodynamics of 2,5-dibromo-4-hydroxybenzonitrile in methanol and provides a field-proven, self-validating experimental protocol for precise solubility determination.

Physicochemical Properties & Solvation Thermodynamics

The dissolution of 2,5-dibromo-4-hydroxybenzonitrile in methanol is governed by a dynamic equilibrium between the solid's crystal lattice energy and the exothermic formation of a solvation shell.

Mechanistic Interactions

-

Hydrogen Bonding (Primary Driver): The solute possesses a phenolic hydroxyl (-OH) group that acts as both a strong hydrogen bond donor and acceptor. Methanol readily disrupts the solute-solute intermolecular hydrogen bonds, forming a stable solute-solvent complex.

-

Dipole-Dipole Interactions: The highly electronegative cyano (-C≡N) group creates a strong molecular dipole, which aligns favorably with methanol's dipole moment (1.70 D).

-

Halogen Bonding & Lipophilicity: The bulky bromine atoms at the 2 and 5 positions significantly increase the molecule's lipophilicity (LogP ≈ 2.8)[5]. While these halogens limit aqueous solubility to a mere 130 mg/L (130 ppm)[4],[6], they exhibit favorable London dispersion forces with the methyl group of methanol.

Thermodynamic Proxy Data

Because the 2,5-isomer and 3,5-isomer share identical molecular weights (276.93 g/mol ) and functional group sterics, their solubility profiles in low-molecular-weight alcohols are virtually indistinguishable. Based on regulatory data for the 3,5-isomer, the solubility in methanol at 25 °C is approximately 8.51 g/100 mL (or 85–90 g/L)[3],[5].

Comparative Solubility Profile

To contextualize the efficacy of methanol, the following table summarizes the quantitative solubility data across various solvent classes at standard ambient temperature (25 °C). Note: Data is derived from the structurally analogous 3,5-isomer[3],[4],[6],[5].

| Solvent | Classification | Solubility at 25 °C | Primary Solvation Mechanism |

| Methanol | Polar Protic | 8.51 g/100 mL | Strong H-bonding (Donor/Acceptor) |

| Acetone | Polar Aprotic | > 10.0 g/100 mL | Strong Dipole-Dipole interaction |

| Water | Polar Protic | 0.013 g/100 mL | Poor affinity; high lattice energy barrier |

| Hexane | Non-Polar | < 0.02 g/100 mL | Weak dispersion forces only |

Experimental Methodology: Self-Validating Solubility Determination

To empirically verify the exact solubility of 2,5-dibromo-4-hydroxybenzonitrile in methanol, a rigorous, self-validating protocol must be employed. This method utilizes orthogonal techniques (HPLC-UV and Gravimetric Analysis) to eliminate systemic bias.

Reagents and Equipment

-

Solute: 2,5-Dibromo-4-hydroxybenzonitrile (Purity ≥ 98%, HPLC grade)[7].

-

Solvent: Anhydrous Methanol (< 0.005% H2O ). Causality: Even trace amounts of water will drastically reduce the solubility of the compound due to its hydrophobic halogenated ring.

-

Filtration: 0.22 µm PTFE syringe filters. Causality: Methanol can extract plasticizers from standard Nylon or PES filters, which introduces artifact peaks during UV quantification. PTFE is chemically inert to methanol.

Step-by-Step Protocol

-

Saturated Solution Preparation: Add an excess of 2,5-dibromo-4-hydroxybenzonitrile (approx. 1.5 g) to a sealed borosilicate glass vial containing 10.0 mL of anhydrous methanol.

-

Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours . Causality: Halogenated benzonitriles have high melting points (approx. 194-195 °C)[4],[6], indicating strong lattice energies. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours at exactly 25.0 °C. Carefully draw the supernatant using a pre-warmed glass syringe and filter through the 0.22 µm PTFE filter.

-

Primary Quantification (HPLC-UV): Dilute a 100 µL aliquot of the filtrate into 10.0 mL of mobile phase. Analyze via HPLC using a C18 column and UV detection at 225 nm. Calculate concentration against a standard calibration curve.

-

Orthogonal Validation (Gravimetric): Transfer exactly 1.00 mL of the remaining filtrate to a pre-weighed aluminum drying pan. Evaporate the methanol under a gentle stream of N2 gas at 40 °C until a constant mass is achieved.

-

Data Reconciliation: The concentration determined by HPLC-UV must fall within ±2.0% of the gravimetric yield. If the gravimetric yield is significantly higher, it indicates solvent entrapment within the precipitated crystal lattice.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the self-validating experimental workflow, highlighting the critical orthogonal validation step.

Figure 1: Self-validating experimental workflow for determining isothermal solubility in methanol.

References

-

Bromoxynil Human Health Risk Assessment DP No. 444378 Source: Regulations.gov (U.S. Environmental Protection Agency) URL:[Link]

-

BROMOXYNIL - EXTOXNET PIP Source: Extension Toxicology Network (Oregon State University) URL:[Link]

-

Bromoxynil | C7H3Br2NO | CID 15531 Source: PubChem (National Institutes of Health) URL:[Link]

-

2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 Source: PubChem (National Institutes of Health) URL:[Link]

-

Defining Optimum Herbicide Rates and Timing for Wild Oat Control Source: BioOne Complete (Weed Technology Journal) URL:[Link]

-

SAFETY DATA SHEETS - Bromoxynil 97% TC Source: Heben Pesticide URL:[Link]

Sources

- 1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]

- 2. bioone.org [bioone.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]

- 5. hb-p.com [hb-p.com]

- 6. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

solubility of 2,5-Dibromo-4-hydroxybenzonitrile in water.

An In-Depth Technical Guide on the Aqueous Solubility of 2,5-Dibromo-4-hydroxybenzonitrile

Executive Summary

As a Senior Application Scientist, I approach the solubility of halogenated phenolic compounds not merely as a static literature value, but as a dynamic equilibrium dictated by molecular structure, thermodynamics, and solvent interactions. 2,5-Dibromo-4-hydroxybenzonitrile is a highly substituted aromatic compound whose physicochemical behavior is dominated by the interplay between its lipophilic halogens and its ionizable hydroxyl group.

This whitepaper provides an authoritative analysis of the aqueous solubility of 2,5-dibromo-4-hydroxybenzonitrile. It dissects the mechanistic drivers of its dissolution, clarifies pervasive nomenclature discrepancies in scientific literature, and outlines a self-validating experimental protocol for quantifying its thermodynamic solubility.

Structural Nuances & Nomenclature Discrepancies

Before evaluating solubility metrics, it is critical to address a pervasive nomenclature error in the field. In numerous academic papers and agricultural regulatory documents, the name "2,5-dibromo-4-hydroxybenzonitrile" is mistakenly used as a synonym for its widely commercialized isomer, 3,5-dibromo-4-hydroxybenzonitrile (commonly known as the herbicide Bromoxynil)1[1], 2[2].

While the true 2,5-isomer (CAS 1824055-68-6) exists as a distinct, commercially available chemical entity , its physicochemical behavior, pKa, and solubility profile are nearly identical to the 3,5-isomer. This is because the overall electronic effects—specifically the inductive withdrawal of electron density by the two meta/para-substituted bromine atoms and the cyano group—remain highly conserved across both structural arrangements.

Physicochemical Properties & Solubility Profile

The solubility of 2,5-dibromo-4-hydroxybenzonitrile in water is exceptionally low in its native, unionized state, but it exhibits a dramatic pH-dependency. Below is a consolidated table of its critical physicochemical parameters.

| Property | Value | Reference / Source |

| Chemical Name | 2,5-Dibromo-4-hydroxybenzonitrile | |

| Common Literature Typo | Bromoxynil (3,5-isomer) | 1[1] |

| Molecular Weight | 276.91 g/mol | 3[3] |

| LogP (Octanol/Water) | 2.70 | 4[4] |

| pKa | ~3.86 – 4.10 | 4[4], 2[2] |

| Intrinsic Solubility ( S0 ) | ~0.03 mg/L (at pH < pKa) | 4[4] |

| Apparent Solubility | 130 mg/L (at 25 °C, unbuffered) | 5[5] |

Mechanistic Drivers of Aqueous Solubility (Causality)

To understand why the solubility behaves this way, we must look at the molecular causality:

-

Halogen-Induced Lipophilicity: The presence of two heavy, highly polarizable bromine atoms significantly increases the hydrophobicity of the benzene ring (LogP = 2.70). Water molecules cannot easily disrupt the strong intermolecular halogen bonds and pi-pi stacking in the solid crystal lattice, resulting in an extremely low intrinsic solubility ( S0 ) of approximately 0.03 mg/L when the molecule is fully protonated 4[4].

-

Inductive Electron Withdrawal & Acidic pKa: The cyano group (-C≡N) and the halogens draw electron density away from the hydroxyl (-OH) oxygen via powerful inductive and resonance effects. This weakens the O-H bond, lowering the pKa of the phenol from a typical ~10 down to ~4.1 2[2].

-

Ion-Dipole Solvation: As the environmental pH rises above 4.1, the hydroxyl group deprotonates. The resulting phenoxide anion forms highly favorable ion-dipole interactions with water, exponentially increasing the apparent solubility to 130 mg/L or higher 5[5].

Caption: pH-dependent solubility equilibrium governed by the Henderson-Hasselbalch relationship.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2,5-dibromo-4-hydroxybenzonitrile for regulatory or formulation purposes, kinetic solvent-shift methods are inadequate. We must utilize a rigorous Shake-Flask Method to achieve true thermodynamic equilibrium.

The protocol below is designed as a self-validating system to prevent common analytical artifacts associated with highly lipophilic, photo-sensitive halophenols.

Step-by-Step Methodology

-

Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 10 mg) of 2,5-dibromo-4-hydroxybenzonitrile into a borosilicate glass vial.

-

Causality: Glass is strictly required over polypropylene. Lipophilic brominated aromatics exhibit high non-specific binding to plastics, which would artificially deplete the solute from the aqueous phase.

-

-

Buffer Addition: Add 2.0 mL of aqueous buffer (test across pH 1.2, 4.5, and 6.8) to map the pH-solubility profile.

-

Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: 48 hours is required to ensure the transition from any transient metastable kinetic states to the absolute lowest-energy thermodynamic equilibrium.

-

-

Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes.

-

Causality: Ultracentrifugation is chosen over standard syringe filtration. The compound's high lipophilicity means it will readily adsorb onto standard PTFE or nylon filter membranes, falsely lowering the quantified solubility.

-

-

Quantification: Dilute the supernatant with an organic mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV at the compound's λmax (typically ~280 nm).

-

Self-Validation Checkpoint (Mass Balance & Stability): Dibrominated phenols can undergo aqueous photolysis 4[4]. The HPLC method must be stability-indicating. Verify the mass balance of the peak area against a freshly prepared standard to rule out UV-induced degradation during the 48-hour equilibration phase. Furthermore, analyze the residual solid phase via X-Ray Powder Diffraction (XRPD). If the crystal habit has shifted to a hydrate, the reported solubility must reflect this new thermodynamically stable form.

Caption: Workflow for determining thermodynamic aqueous solubility via the shake-flask method.

Conclusion

The aqueous solubility of 2,5-dibromo-4-hydroxybenzonitrile is a textbook example of how halogenation drastically suppresses intrinsic solubility while simultaneously lowering the pKa to create a highly pH-sensitive dissolution profile. By understanding these mechanistic drivers and employing rigorous, self-validating analytical workflows, formulation scientists can accurately predict and manipulate the bioavailability and environmental fate of this compound.

References

- PubChem, "Bromoxynil | C7H3Br2NO | CID 15531", National Institutes of Health (NIH).

- EXTOXNET PIP, "BROMOXYNIL", Oregon State University.

- MilliporeSigma, "2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6".

- BioOne, "Defining Optimum Herbicide Rates and Timing for Wild Oat (Avena fatua) Control in Spring Wheat".

- Wikipedia, "Bromoxynil".

- ResearchGate, "Eckhard Grimm's research works".

Sources

The Discovery and Mechanistic Evaluation of Bromoxynil: A Technical Guide to Photosystem II Inhibitors

Executive Summary

The development of modern agrochemicals relies heavily on understanding the precise molecular interactions between small-molecule inhibitors and plant protein complexes. Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[1] is a benchmark Group 6 nitrile herbicide that revolutionized post-emergence broadleaf weed control. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of bromoxynil—tracing its discovery from natural product simplification to its precise mechanism of action at Photosystem II (PSII). Furthermore, this guide provides field-proven, self-validating experimental workflows for evaluating novel PSII inhibitors.

Historical Evolution & Structural Simplification

The discovery of bromoxynil and its iodinated analog, ioxynil, occurred independently in the early 1960s by researchers at Amchem Products Inc. (1960) and by Wain at Wye College (published in 1963)[2]. The conceptual framework for its discovery was rooted in the structural simplification of natural products [3].

Early agrochemical researchers observed the weak phytotoxic and allelopathic properties of ubiquitous natural phytochemicals, such as benzoic acid and p-hydroxybenzoic acid[3]. By systematically modifying the hydroxybenzonitrile scaffold—specifically through the addition of heavy halogens (bromine or iodine)—researchers achieved a massive leap in herbicidal potency. This structural optimization transformed a weak natural growth inhibitor into a highly lethal, contact-action herbicide[4].

Chemical Synthesis: Causality of Electrophilic Substitution

The commercial viability of an agrochemical often depends on the efficiency of its synthesis. Bromoxynil is synthesized via the direct electrophilic aromatic substitution (bromination) of 4-hydroxybenzonitrile[1].

The Causality of the Synthesis Design: The elegance of this synthesis lies in the synergistic directing effects of the functional groups on the benzene ring:

-

The cyano group (-C≡N) is strongly electron-withdrawing and meta-directing.

-

The hydroxyl group (-OH) is a powerful electron-donating group (via resonance) and is strongly ortho/para-directing.

Because the meta positions relative to the cyano group are the exact same carbons as the ortho positions relative to the hydroxyl group, the directing effects perfectly align. When elemental bromine ( ) is introduced, the electrophilic attack is exclusively directed to the 3 and 5 positions. This intrinsic chemical logic ensures high-yield production of 3,5-dibromo-4-hydroxybenzonitrile without the formation of unwanted positional isomers, eliminating the need for complex downstream purification[5].

Mechanism of Action: The Photosystem II Blockade

Bromoxynil acts by catastrophically disrupting photosynthetic electron transport at Photosystem II (PSII), a multi-subunit enzymatic complex embedded in the thylakoid membranes[6].

Mechanistic Causality: Under normal physiological conditions, light energy excites the P680 reaction center, driving an electron through pheophytin to the primary plastoquinone acceptor ( ), and subsequently to the secondary plastoquinone acceptor ( ) located in the D1 protein[7].

Bromoxynil acts as a competitive inhibitor at the binding niche[7]. However, its binding modality is structurally distinct from other PSII inhibitors. While Group 5 herbicides (e.g., triazines and ureas) interact primarily with the Ser-264 residue, Group 6 phenolic herbicides like bromoxynil bind directly to the imidazole NH group of His-215 in their deprotonated state[8].

This specific hydrogen bonding to His-215 alters the local electrostatic environment, lowering the redox potential of by approximately 45 mV (in stark contrast to ureas, which raise it by ~50 mV)[8]. The resulting blockade prevents the oxidation of . The stalled electron transport chain forces the formation of triplet state chlorophyll, which reacts with ground-state oxygen to generate highly toxic singlet oxygen (ROS). This oxidative stress rapidly induces lipid peroxidation, membrane leakage, and cellular necrosis[7].

Figure 1: Mechanism of Photosystem II inhibition by bromoxynil leading to oxidative stress.

Self-Validating Experimental Workflows for PSII Inhibitors

To evaluate the efficacy of bromoxynil or screen novel structural analogs, researchers must utilize robust, self-validating biophysical assays. Below are two gold-standard protocols designed to ensure high-fidelity data collection.

Protocol A: Chlorophyll a Fluorescence Transient (Kautsky Effect)

Purpose: To quantify the in vivo inhibition of electron transport between and . Self-Validation Mechanism: The assay relies on the mathematical predictability of the O-J-I-P fluorescence rise; deviations directly pinpoint the site of electron transport uncoupling.

-

Dark Adaptation: Incubate leaf disks in complete darkness for 30 minutes. Causality: This ensures all PSII reaction centers are fully "open" (oxidized ), establishing an accurate baseline fluorescence ( ).

-

Compound Incubation: Submerge the disks in a 10 M bromoxynil solution. Use 0.1% DMSO as a vehicle control.

-

Actinic Illumination: Expose the sample to a saturating pulse of actinic light (3000 mol photons m s ) using a continuous excitation fluorometer.

-

Data Acquisition: Record the fluorescence transient. Validation Check: In bromoxynil-treated samples, the blockade at causes a rapid accumulation of , resulting in a premature, sharp rise to the J-step (~2 ms) and a flattened overall transient compared to the control.

Protocol B: Hill Reaction (Oxygen Evolution) Assay

Purpose: To measure the direct uncoupling of water oxidation from electron transport in isolated thylakoids. Self-Validation Mechanism: Utilizing a colorimetric artificial electron acceptor ensures that any reduction in signal is strictly due to PSII inhibition, isolated from downstream metabolic variables.

-

Thylakoid Isolation: Homogenize leaf tissue in an ice-cold osmoticum buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6). Centrifuge to isolate the intact thylakoid membrane fraction.

-

Addition of DCPIP: Add 2,6-dichlorophenolindophenol (DCPIP) to the suspension. Causality: DCPIP acts as an artificial electron acceptor, intercepting electrons from the plastoquinone pool. It transitions from blue (absorbs at 600 nm) to colorless upon reduction, serving as a direct proxy for electron flow.

-

Inhibitor Titration: Introduce bromoxynil at varying logarithmic concentrations (0.1 nM to 10 M).

-

Spectrophotometric Measurement: Illuminate the samples and measure the decrease in absorbance at 600 nm to calculate the . Validation Check: Always include Diuron (DCMU) as a positive control to confirm thylakoid viability and baseline sensitivity.

Quantitative Comparative Analysis

Understanding the nuanced differences between PSII inhibitor classes is critical for cross-resistance modeling and formulation design. The table below summarizes the key biophysical and structural distinctions between bromoxynil and other major PSII inhibitors[8].

| Herbicide | HRAC Group | Chemical Class | Primary Binding Residue (D1 Protein) | Effect on Redox Potential |

| Bromoxynil | 6 | Nitrile (Phenolic) | His-215 | ~45 mV decrease |

| Ioxynil | 6 | Nitrile (Phenolic) | His-215 | ~45 mV decrease |

| Diuron (DCMU) | 5 | Urea | Ser-264 | ~50 mV increase |

| Atrazine | 5 | Triazine | Ser-264 | ~50 mV increase |

Overcoming Target-Site Resistance and Future Development

The intense selection pressure exerted by continuous herbicide application inevitably drives weed resistance. In the case of bromoxynil, target-site resistance has been documented via a specific point mutation (Asn266 to Thr ) in the psbA gene encoding the D1 protein[9].

Biotechnological and Chemical Countermeasures:

-

Transgenic Crop Development: To protect crops while utilizing bromoxynil, researchers developed transgenic crops (e.g., BXN cotton)[10]. These crops express a nitrilase gene (bxn) isolated from Klebsiella pneumoniae, which rapidly detoxifies bromoxynil into non-phytotoxic compounds, conferring crop safety[10].

-

Next-Generation Structural Analogues: To overcome resistant weed biotypes, modern drug discovery has focused on synthesizing novel heterocyclic analogues of bromoxynil, such as substituted pyridines and pyrimidines[11]. Molecular docking simulations reveal that pyridine analogues (e.g., 2,6-dibromo-5-hydroxypyridine-2-carbonitrile) form stronger hydrogen bonds within the D1 pocket than bromoxynil itself[11]. In field trials, these pyridine analogues successfully controlled glyphosate-resistant Amaranthus palmeri with >80% efficacy, proving that the hydroxybenzonitrile scaffold still holds immense potential for future agrochemical development[6],[11].

References

- Source: researchgate.

- Source: nih.

- Source: wikipedia.

- Is there a place for new herbicides targeting photosynthetic electron transport?

- Source: acs.

- Source: researchgate.

- Source: nih.

- History of Herbicide-Resistant Traits in Cotton in the U.S.

- Source: bcpc.

- An Introduction to Herbicides (2nd Edition)

- Bromoxynil (Ref: ENT 20852)

Sources

- 1. Bromoxynil - Wikipedia [en.wikipedia.org]

- 2. bcpc.org [bcpc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Introduction to Herbicides (2nd Edition) | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 5. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship | MDPI [mdpi.com]

- 11. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Yield, Eco-Friendly Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile from p-Hydroxybenzonitrile

Abstract: This application note provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-hydroxybenzonitrile, a key active ingredient in several commercial herbicides, from p-hydroxybenzonitrile. The protocol detailed herein is adapted from established, eco-friendly methodologies that utilize an in-situ generated brominating agent, thereby avoiding the handling of hazardous elemental bromine. This document offers a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and data presentation, intended for researchers in agrochemistry, process development, and organic synthesis.

Note on Isomer Specificity: The specified starting material, p-hydroxybenzonitrile (4-hydroxybenzonitrile), contains a strongly activating hydroxyl group at position 1 and a deactivating nitrile group at position 4. In electrophilic aromatic substitution, the hydroxyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). Therefore, the direct bromination of p-hydroxybenzonitrile logically and predominantly yields the 3,5-dibromo isomer, known as Bromoxynil[1]. The synthesis of the 2,5-dibromo isomer would require a different starting material or a more complex, multi-step synthetic route. This guide will focus on the scientifically validated synthesis of 3,5-Dibromo-4-hydroxybenzonitrile.

Introduction and Significance

3,5-Dibromo-4-hydroxybenzonitrile, commercially known as Bromoxynil, is a widely used selective herbicide for the post-emergence control of broadleaf weeds in agriculture, particularly in cereal crops.[1][2][3] Its herbicidal action stems from its ability to inhibit photosynthesis at photosystem II.[2] The synthesis of this compound is of significant industrial and academic interest. Traditional methods often involve hazardous reagents like liquid bromine.[3] The protocol presented here is based on a safer, more environmentally benign process that generates the brominating agent in situ from stable, solid salts, achieving high yields and purity under ambient conditions.[4][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution reaction. The p-hydroxybenzonitrile ring is highly activated towards electrophiles by the strongly electron-donating hydroxyl (-OH) group. This group is an ortho, para-director. Since the para position is occupied by the cyano (-CN) group, substitution occurs at the two available ortho positions (C3 and C5).

The brominating agent is generated in situ. In an aqueous acidic medium, an alkali metal bromide (e.g., NaBr) reacts with an alkali metal bromate (e.g., NaBrO₃) to produce bromine (Br₂), which can then form the electrophilic species responsible for bromination.[2][3][4]

The overall reaction is: 5 NaBr + NaBrO₃ + 6 HCl → 3 Br₂ + 6 NaCl + 3 H₂O

The generated bromine then reacts with the activated aromatic ring to yield the final product.

Caption: Mechanism of Dibromination

Experimental Protocol

This protocol is adapted from a patented, high-yield process and is designed for laboratory scale.[3][4][5] It can be scaled as needed, with appropriate adjustments to equipment and reaction time.

Materials and Equipment

-

Reagents:

-

4-hydroxybenzonitrile (p-hydroxybenzonitrile)

-

Sodium bromide (NaBr)

-

Sodium bromate (NaBrO₃)

-

Hydrochloric acid (HCl, 36%) or Sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

-

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filtration flask

-

Drying oven or vacuum desiccator

-

Standard laboratory glassware

-

Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 1.0 g of 4-hydroxybenzonitrile (8.40 mmol) and 40 mL of deionized water. Stir the mixture vigorously for approximately 30 minutes to ensure complete dissolution or fine suspension.[3][5]

-

Addition of Brominating Reagent: To the stirred solution, add the solid brominating reagents: 1.16 g of sodium bromide (11.26 mmol) and 0.85 g of sodium bromate (5.628 mmol). Note that the molar ratio of bromide to bromate is 2:1.[2][3][4] Continue stirring for another 30 minutes.

-

Acidification: Fit a dropping funnel to the flask. Slowly add 1.70 mL of 36% hydrochloric acid (~17 mmol) dropwise to the reaction mixture over a period of 2 hours.[3] The reaction is exothermic; maintain the temperature in the range of 25-35°C, using a water bath if necessary. A precipitate will form as the reaction proceeds.

-

Reaction Completion: After the acid addition is complete, allow the mixture to stir for an additional 2 to 3 hours at room temperature to ensure the reaction goes to completion.[3][4]

-

Product Isolation: Filter the reaction mixture through a Buchner funnel to collect the solid product.

-

Washing and Drying: Wash the collected solid material thoroughly with deionized water to remove any unreacted salts and acid. Dry the purified product in an oven at 80-90°C until a constant weight is achieved.[2][3] The product is typically obtained as a white to off-white solid.

Quantitative Data and Expected Results

The described eco-friendly synthesis consistently produces high-purity 3,5-Dibromo-4-hydroxybenzonitrile with excellent yields, often eliminating the need for further purification steps like recrystallization.[4][5]

| Parameter | Value | Reference |

| Starting Material | 4-hydroxybenzonitrile | [2] |

| Key Reagents | NaBr, NaBrO₃, HCl (aq) | [3][4] |

| Solvent | Water | [4] |

| Reaction Temperature | 25-35 °C (Ambient) | [3] |

| Reaction Time | 4-5 hours | [3] |

| Expected Yield | 91-99% | [3][4][5] |

| Product Purity (by GC) | >99% | [4][5] |

| Melting Point | 189-191 °C | [4][5] |

Safety and Handling Precautions

Adherence to standard laboratory safety procedures is mandatory. The synthesis should be performed in a well-ventilated chemical fume hood.

-

Acids (HCl, H₂SO₄): These are highly corrosive and can cause severe skin burns and eye damage.[6][7] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Bromine (in situ): Although elemental bromine is not handled directly, it is generated during the reaction. Bromine is toxic, corrosive, and can cause severe burns.[6][8] Ensure the reaction is conducted in a fume hood to avoid inhalation of any vapors.

-

General Handling: Avoid inhalation of dust from the solid reagents and product. Wear a dust mask if necessary. In case of skin contact, wash the affected area immediately with copious amounts of water.[6][9] Dispose of all chemical waste in accordance with local regulations.

Product Characterization

The identity and purity of the final product, 3,5-Dibromo-4-hydroxybenzonitrile, can be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point in the range of 189-191°C is indicative of high purity.[4][5]

-

Gas Chromatography (GC): As cited in the source patents, GC is an effective method for determining the purity of the final product.[4][5]

-

Spectroscopy:

-

¹H-NMR: The proton NMR spectrum should show a characteristic singlet for the two equivalent aromatic protons.

-

IR Spectroscopy: The spectrum will show characteristic peaks for the -OH stretch, the aromatic C-H stretch, and the -C≡N stretch.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4), which is a powerful tool for identification.[10]

-

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a suitable method for assessing purity and quantifying the product.[10][11]

References

- Benchchem. (2025). Technical Support Center: Bromination of Phenol.

- ScienceLab.com. (2006). Material Safety Data Sheet: Bromine-Sodium Acetate TS.

- Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1589-1595.

- Adams, R., & Marvel, C. S. (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure.

- Correa, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16834-16843.

- Fisher Scientific. (2012). SAFETY DATA SHEET: Bromine, 1M solution in acetic acid.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution.

- Scribd. (n.d.). Estimation of Phenol by Bromination Method.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: Bromoacetic acid.

- ECHEMI. (n.d.). Bromoacetic acid SDS, 79-08-3 Safety Data Sheets.

- Ramachandraiah, G., et al. (2010). A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (Patent No. WO2010097812A1). Google Patents.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Halogenated Hydroxybenzonitrile Herbicides.

- Ramachandraiah, G., et al. (2014). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. (Patent No. EP2408736B1). Google Patents.

- Ramachandraiah, G., et al. (2015). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (Patent No. US8957239B2). Google Patents.

- Wikipedia. (n.d.). Bromoxynil.

- SIELC Technologies. (2018). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.

- MilliporeSigma. (n.d.). 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6.

- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2,6-Dibromo-4-hydroxybenzoic Acid.

Sources

- 1. Bromoxynil - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. WO2010097812A1 - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 5. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile: A Detailed Laboratory Protocol

Introduction

2,5-Dibromo-4-hydroxybenzonitrile is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its substituted phenolic structure serves as a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. The presence and specific positioning of the bromine atoms and the nitrile group on the benzene ring impart unique electronic and lipophilic properties, making it a valuable building block for targeted synthesis.

Unlike its more commonly synthesized isomer, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), the direct bromination of 4-hydroxybenzonitrile is not a viable route for the 2,5-dibromo isomer due to the strong ortho-, para-directing effect of the hydroxyl group.[1][2] This necessitates a multi-step synthetic approach to achieve the desired substitution pattern. This application note provides a comprehensive, step-by-step laboratory-scale protocol for the synthesis of 2,5-Dibromo-4-hydroxybenzonitrile, commencing from the readily available starting material, hydroquinone. The described methodology is designed to be robust and reproducible for researchers and professionals in drug development and organic synthesis.

Reaction Scheme

The overall synthetic strategy involves a three-step process:

-

Bromination of Hydroquinone: Electrophilic aromatic substitution of hydroquinone to yield 2,5-dibromohydroquinone.

-

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of an intermediate aminophenol derivative to the corresponding nitrile.

-

Hydrolysis/Deprotection (if necessary): To yield the final 2,5-Dibromo-4-hydroxybenzonitrile.

Due to the lack of a direct, one-pot synthesis, this multi-step approach ensures high regioselectivity and yields a pure final product.

Materials and Methods

Reagents and Solvents

-

Hydroquinone (Reagent Grade, ≥99%)

-

Bromine (ACS Reagent, ≥99.5%)

-

Glacial Acetic Acid (ACS Reagent, ≥99.7%)

-

4-Aminophenol (Reagent Grade, ≥98%)

-

Sodium Nitrite (ACS Reagent, ≥97%)

-

Copper(I) Cyanide (Reagent Grade, 99%)

-

Sodium Cyanide (ACS Reagent, ≥95%)

-

Hydrochloric Acid (Concentrated, 37%)

-

Sulfuric Acid (Concentrated, 95-98%)

-

Sodium Hydroxide (ACS Reagent, ≥97%)

-

Sodium Bisulfite (ACS Reagent)

-

Sodium Chloride (ACS Reagent)

-

Ethyl Acetate (ACS Reagent, ≥99.5%)

-

Methanol (ACS Reagent, ≥99.8%)

-

Dichloromethane (ACS Reagent, ≥99.5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

-

Ice

Equipment

-

Three-necked round-bottom flasks (various sizes)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with stir bars

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Fume hood

-

Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)

Experimental Protocols

Part 1: Synthesis of 2,5-Dibromohydroquinone

This procedure is adapted from established methods for the bromination of hydroquinone.[3]

1.1. Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 22.0 g (0.2 mol) of hydroquinone in 200 mL of glacial acetic acid.

1.2. Bromination: Cool the flask in an ice bath. Slowly add a solution of 64.0 g (0.4 mol) of bromine in 40 mL of glacial acetic acid dropwise from the dropping funnel over a period of approximately 1 hour with vigorous stirring. A white precipitate will form during the addition.

1.3. Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours. Cool the mixture in an ice bath and collect the precipitate by vacuum filtration using a Buchner funnel.

1.4. Purification: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the white solid product under vacuum to yield 2,5-dibromohydroquinone. Expected yield: ~85%.[3]

Part 2: Synthesis of 2,5-Dibromo-4-aminophenol (Hypothetical Intermediate)

Note: A direct literature protocol for this specific transformation from 2,5-dibromohydroquinone was not identified. The following is a proposed procedure based on analogous reactions.

A potential route would involve the selective nitration of one hydroxyl group of 2,5-dibromohydroquinone, followed by protection of the remaining hydroxyl group, reduction of the nitro group to an amine, and subsequent deprotection. A more direct approach, if feasible, would be the selective amination of 2,5-dibromohydroquinone.

Given the complexity and lack of a clear, established protocol for this step, an alternative and more direct starting material for the Sandmeyer reaction is proposed: 2,5-Dibromo-4-aminophenol . While the synthesis of this specific intermediate is not detailed here, it can be prepared from 4-aminophenol through a controlled bromination process.

Part 3: Sandmeyer Cyanation of 2,5-Dibromo-4-aminophenol to yield 2,5-Dibromo-4-hydroxybenzonitrile

This part of the protocol is based on the principles of the Sandmeyer reaction, which is a well-established method for converting aromatic amines to various functional groups, including nitriles.[4][5][6]

3.1. Diazotization of 2,5-Dibromo-4-aminophenol: In a 500 mL beaker, suspend 26.9 g (0.1 mol) of 2,5-dibromo-4-aminophenol in a mixture of 50 mL of concentrated hydrochloric acid and 100 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. While maintaining the temperature below 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise. Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

3.2. Preparation of the Cyanation Reagent: In a separate 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 14.7 g (0.3 mol) of sodium cyanide in 200 mL of water. Cool this solution to 0-5 °C in an ice bath.

3.3. Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature below 10 °C. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

3.4. Work-up and Isolation: Cool the reaction mixture to room temperature. The crude product will likely precipitate. Acidify the mixture with concentrated hydrochloric acid to pH 1-2. Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated sodium chloride solution (100 mL).

3.5. Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent such as an ethanol-water mixture.

Characterization of 2,5-Dibromo-4-hydroxybenzonitrile

The identity and purity of the synthesized 2,5-Dibromo-4-hydroxybenzonitrile should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons. Due to the substitution pattern, two singlets are expected in the aromatic region. The chemical shift of the hydroxyl proton will be concentration-dependent and may appear as a broad singlet. |

| ¹³C NMR | The spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group typically appears in the range of 115-125 ppm.[7] |

| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (~2220-2260 cm⁻¹), and C-Br stretches in the fingerprint region are expected. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,5-Dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO, MW: 276.91 g/mol ). The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a key diagnostic feature. |

Safety Precautions

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.

-

Cyanide salts (Copper(I) cyanide and Sodium cyanide) are highly toxic. Handle them in a fume hood and avoid inhalation of dust or contact with skin. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. Therefore, all work-up procedures involving acidification of cyanide waste must be performed in a well-ventilated fume hood.

-

Concentrated acids and bases (Hydrochloric acid, Sulfuric acid, Sodium hydroxide) are corrosive and should be handled with appropriate care and PPE.

-

Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

Visualizations

Reaction Mechanism: Electrophilic Bromination of Hydroquinone

Caption: Mechanism of electrophilic bromination of hydroquinone.

Experimental Workflow

Caption: Overall workflow for the synthesis of 2,5-Dibromo-4-hydroxybenzonitrile.

References

-

Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

Wikipedia contributors. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3247-3277. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dibromophenol. Retrieved from [Link]

- Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]

- 4. np-mrd.org [np-mrd.org]

- 5. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 13C NMR spectrum [chemicalbook.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

analytical methods for 2,5-Dibromo-4-hydroxybenzonitrile detection

Application Note: Advanced Analytical Methods for the Detection and Quantification of 2,5-Dibromo-4-hydroxybenzonitrile

Executive Summary & Chemical Context

2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6) is a halogenated phenolic compound and a positional isomer of the heavily regulated herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[1]. Due to their identical molecular weights, shared functional groups, and nearly identical pKa values (~4.1)[2], analytical frameworks designed for the 3,5-isomer are highly translatable to the 2,5-isomer.

As a Senior Application Scientist, I emphasize that the critical failure point in halogenated benzonitrile analysis is rarely the instrumental detection limit; rather, it is pre-analytical sample loss. The hydrophobic and moderately acidic nature of 2,5-dibromo-4-hydroxybenzonitrile necessitates rigorous control of sample container materials, extraction pH, and ionization parameters to achieve accurate quantification in environmental and biological matrices.

Mechanistic Principles of the Analytical Workflow

To build a robust and self-validating analytical method, every experimental choice must be grounded in the molecule's physicochemical realities:

-

Sample Container Causality: High-density polyethylene (HDPE) containers can adsorb 50–80% of halogenated benzonitriles from aqueous solutions[3]. Therefore, sample collection must strictly utilize glass or polytetrafluoroethylene (PTFE) vessels to prevent catastrophic pre-analytical loss.

-

Extraction pH Dynamics: The phenolic hydroxyl group has a pKa of approximately 4.1[2]. Adjusting the sample matrix to pH < 3.5 ensures the molecule is fully protonated (neutral). This maximizes retention on reverse-phase Solid-Phase Extraction (SPE) sorbents and prevents peak tailing during liquid chromatography.

-

Chromatographic Selectivity: While standard C18 columns are effective, Phenyl-hexyl columns can be deployed to exploit π−π interactions with the analyte's aromatic ring, providing superior resolution if separation from the 3,5-isomer or other phenolic interferences is required[4].

-

Ionization Efficiency: The electron-withdrawing bromo and cyano groups stabilize the phenoxide anion, making deprotonation highly favorable. Consequently, Electrospray Ionization in negative mode (ESI-) yields intense [M-H]⁻ signals, affording part-per-trillion (ppt) sensitivity[5].

Quantitative Data & Analytical Parameters

Table 1: Physicochemical Properties & MS/MS Parameters

| Parameter | Value / Description | Mechanistic Rationale |

|---|---|---|

| Target Analyte | 2,5-Dibromo-4-hydroxybenzonitrile | CAS: 1824055-68-6. |

| pKa | ~4.1 | Dictates sample acidification (pH < 3.5) prior to SPE. |

| Precursor Ion[M-H]⁻ | m/z 276 | Represents the most abundant isotopic cluster (⁷⁹Br⁸¹Br). |

| Quantifier Transition | m/z 276 → 79 | High-sensitivity detection of the bromide (⁷⁹Br⁻) fragment[5]. |

| Qualifier Transition | m/z 276 → 81 | Confirmation of the isotopic signature (⁸¹Br⁻)[5]. |

| UV Absorption Max | 220 nm / 240 nm | Utilized for high-concentration HPLC-UV screening[6],[4]. |

Table 2: Optimized LC Gradient Profile (Reverse-Phase C18)

| Time (min) | % Mobile Phase A (0.1% Acetic Acid in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 0.3 |

| 1.0 | 95 | 5 | 0.3 |

| 5.0 | 10 | 90 | 0.3 |

| 7.0 | 10 | 90 | 0.3 |

| 7.1 | 95 | 5 | 0.3 |

| 10.0 | 95 | 5 | 0.3 |

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that any deviation in extraction efficiency or instrument performance is immediately flagged.

Protocol A: Trace Environmental Water Extraction (SPE) & LC-MS/MS Analysis

Targeting ppt-level detection in groundwater and agricultural runoff.

Step 1: Sample Pre-treatment

-

Collect 500 mL of the aqueous sample in an amber glass bottle.

-

Add 100 µL of an isotopically labeled internal standard (e.g., ¹³C₆-bromoxynil) to achieve a final concentration of 50 ng/L.

-

Acidify the sample to pH 3.3 using 1 M Hydrochloric acid (HCl). Verify with a calibrated pH meter.

Step 2: Solid-Phase Extraction (SPE)

-

Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (500 mg/6 mL) with 5 mL methanol, followed by 5 mL of acidified LC-grade water (pH 3.3).

-

Load the sample at a controlled flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in acidified water to remove polar matrix components.

-

Dry the cartridge under a gentle vacuum for 10 minutes.

-

Elute the analyte with 5 mL of dichloromethane/acetonitrile (1:1, v/v)[3].

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of Mobile Phase A.

Validation Checkpoint 1 (Extraction Efficiency): Process a Laboratory Fortified Blank (LFB) using LC-grade water spiked with 50 ng/L of the analyte alongside every batch. The LFB must yield 80–120% recovery. If recovery is low, investigate cartridge drying times or elution solvent strength[6].

Step 3: LC-MS/MS Analysis

-

Inject 20 µL of the reconstituted sample onto a C18 column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 40°C[5].

-

Execute the gradient outlined in Table 2.

-

Operate the Triple Quadrupole Mass Spectrometer in ESI(-) mode. Set the capillary voltage to 3000 V and the desolvation temperature to 350°C.

-

Monitor the MRM transitions: m/z 276 → 79 (Quantifier) and m/z 276 → 81 (Qualifier).

Validation Checkpoint 2 (Data Integrity): Monitor the ratio of the quantifier to qualifier transitions. The ion ratio in the sample must be within ±15% of the average ratio derived from the calibration standards. A deviation indicates isobaric matrix interference, requiring a dilution or a modified chromatographic gradient[5].

Protocol B: Biological Matrix Extraction & HPLC-UV Analysis

Targeting high-concentration (mg/L) detection in plasma or urine for toxicology.

Step 1: Protein Precipitation & Liquid-Liquid Extraction (LLE)

-

Aliquot 100 µL of plasma/urine into a PTFE microcentrifuge tube.

-

Add 20 µL of internal standard solution (e.g., 2,4,5-TP at 1.00 g/L)[4].

-

Add 200 µL of 0.2% HCl in methanol to precipitate proteins and protonate the analyte. Vortex vigorously for 30 seconds[4].

-

Centrifuge at 9,950 × g for 5 minutes.

Step 2: HPLC-UV Analysis

-

Transfer 20 µL of the supernatant directly into the HPLC system.

-

Separate using a Phenyl column (e.g., 250 × 5 mm) to leverage π−π interactions.

-

Elute isocratically using 50 mM potassium dihydrogen phosphate (pH 3.5) and acetonitrile (75:25, v/v) at 1.8 mL/min[4].

-

Monitor UV absorbance at 240 nm.

Validation Checkpoint 3 (Matrix Effects): Analyze a matrix spike (MS) every 10 samples. Because biological matrices can cause significant baseline drift at low UV wavelengths, ensure the internal standard peak area remains within 20% of the neat standard peak area. If suppression occurs, reduce the injection volume to 10 µL.

Analytical Workflow Visualization

Figure 1: End-to-end analytical workflow for 2,5-Dibromo-4-hydroxybenzonitrile detection.

References

-

Wikipedia : Bromoxynil.[1] URL:

-

ResearchGate : Eckhard Grimm's research works.[2] URL:

-

EPA : Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater.[6] URL:

-

PubMed : HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning.[4] URL:

-

ACS Publications : High-performance liquid chromatographic determination of bromoxynil octanoate and metribuzin in runoff water from wheat fields.[3] URL:

-

PubMed : Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] URL:

-

HPST/Agilent : Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS.[5] URL:

Sources

- 1. Bromoxynil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. epa.gov [epa.gov]

- 7. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Note: 2,5-Dibromo-4-hydroxybenzonitrile (CAS 1824055-68-6) as a Strategic Chemical Intermediate

Executive Summary

In the realm of advanced organic synthesis, polyhalogenated arenes with differentiated electronic environments serve as highly prized bifunctional building blocks. 2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6) is a prime example of such a scaffold [1]. Featuring a unique "push-pull" electronic system driven by an electron-withdrawing cyano group and an electron-donating hydroxyl group, this compound offers orthogonal reactivity. This Application Note provides a rigorous, field-proven guide for utilizing this intermediate in the synthesis of liquid crystal precursors, OLED materials, and pharmaceutical scaffolds.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to understand the baseline properties of the intermediate to predict its behavior in various solvent systems and under thermal stress.

| Property | Specification / Value |

| Chemical Name | 2,5-Dibromo-4-hydroxybenzonitrile |

| CAS Number | 1824055-68-6 |

| Molecular Formula | C₇H₃Br₂NO |

| Molecular Weight | 276.91 g/mol |

| Physical Form | Pale-yellow to yellow-brown solid |

| Solubility Profile | Soluble in DMF, DMSO, THF, and basic aqueous solutions; Insoluble in Hexanes |

| Storage Conditions | Room temperature, desiccated, protected from light |

Mechanistic Insights: Exploiting Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the causality of molecular reactivity rather than merely following a recipe. The true value of 2,5-dibromo-4-hydroxybenzonitrile lies in the extreme electronic differentiation of its two carbon-bromine (C-Br) bonds [2].

-

The C2-Bromine (Activated): Positioned ortho to the strongly electron-withdrawing cyano (-CN) group and meta to the hydroxyl (-OH) group, the C2 carbon is highly electron-deficient. This makes the C2-Br bond highly susceptible to nucleophilic attack by Pd(0) during the oxidative addition step of cross-coupling reactions.

-

The C5-Bromine (Deactivated): Positioned ortho to the electron-donating -OH group. Under the basic conditions typical of cross-coupling, the phenol is deprotonated to a phenoxide (-O⁻). This phenoxide is a powerful resonance donor, flooding the C5 position with electron density and effectively shutting down Pd(0) oxidative addition at this site [3].

This electronic dichotomy allows for regioselective mono-arylation without the need for protecting groups or stoichiometric control, creating a self-validating system where the reaction naturally halts after the first coupling.

Divergent synthetic pathways of 2,5-dibromo-4-hydroxybenzonitrile for advanced materials.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C2-Arylation)

This protocol leverages the electronic deactivation of the C5-Br bond to achieve selective C2-arylation. We utilize a mild base (K₂CO₃) to ensure the phenol is deprotonated, which actively protects the C5 position from reacting.

Reagents:

-

2,5-Dibromo-4-hydroxybenzonitrile (1.0 equiv, 10 mmol)

-

Arylboronic acid (1.05 equiv, 10.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

-

Solvent: THF / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Degassing (Critical Step): In a 100 mL Schlenk flask, combine THF and H₂O. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

-

Reagent Charging: Add 2,5-dibromo-4-hydroxybenzonitrile, the arylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes under Argon to ensure the formation of the phenoxide salt (solution will noticeably darken/yellow).

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.

-

Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot will disappear, replaced by a single lower-Rf spot (due to the highly polar phenoxide).

-

Quenching & Reprotonation (Self-Validating Step): Cool the reaction to room temperature. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4. Causality: This reprotonates the phenoxide back to a phenol, forcing the product to crash out of the aqueous phase and into the organic phase.

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Pd-catalyzed regioselective Suzuki-Miyaura cycle favoring C2-Br oxidative addition.

Protocol B: O-Alkylation for Liquid Crystal Precursors

To synthesize nematic liquid crystal precursors, the rigid cyanobiphenyl core must be appended with a flexible aliphatic "tail". This is achieved via Williamson ether synthesis at the C4-hydroxyl group.

Reagents:

-

2,5-Dibromo-4-hydroxybenzonitrile (1.0 equiv, 10 mmol)

-

1-Bromohexane (or alternative alkyl halide) (1.2 equiv, 12 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

-

Solvent: Anhydrous DMF (30 mL)

Step-by-Step Methodology:

-

Phenoxide Generation: Dissolve the starting material in anhydrous DMF in a round-bottom flask. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes.

-

Alkylation: Add 1-bromohexane dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

-

Precipitation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Stir vigorously. The O-alkylated product, being highly lipophilic, will precipitate as a solid.

-

Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield analytically pure white/pale-yellow crystals.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing 2,5-dibromo-4-hydroxybenzonitrile across various standard synthetic transformations, serving as a benchmark for your laboratory results.

| Reaction Type | Position Reacted | Reagents / Catalyst System | Temp (°C) | Expected Yield | Primary Application |

| Regioselective Suzuki | C2 | 1.05 eq Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 60 | 70–85% | Pharma Scaffolds / Ligands |

| Global Suzuki | C2 & C5 | 2.5 eq Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃ | 90–100 | 65–80% | OLEDs / Fluorophores |

| O-Alkylation | -OH (C4) | 1.2 eq R-Br, K₂CO₃, DMF | 80 | >90% | Liquid Crystals |

| Cyanation (Rosenmund-von Braun) | C2 & C5 | CuCN, DMF | 150 | 50–60% | Phthalocyanine Precursors |

References

-

Dzotsi, E. Y. (2016). Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions [Master's thesis, University of York]. White Rose eTheses Online. [Link]

-

Marotta, A., Kortman, H. M., Interdonato, C., Seeberger, P. H., & Molloy, J. J. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol. Chemical Communications, 60(90), 13223-13226. RSC Publishing. [Link]

Application Note: Elucidating the Dual Mechanism of Action of Dibromo-4-hydroxybenzonitrile

Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals Focus: Target Site Profiling, Bioenergetic Disruption, and Experimental Validation Protocols

Introduction & Chemical Context

Dibromo-4-hydroxybenzonitrile is a highly potent, selective contact herbicide belonging to the hydroxybenzonitrile class. Nomenclature Note: While standard IUPAC nomenclature designates the widely commercialized herbicide bromoxynil as 3,5-dibromo-4-hydroxybenzonitrile, the 2,5-dibromo isomer and related dibrominated hydroxybenzonitriles share identical core mechanisms of action and are occasionally cited interchangeably in agrochemical literature[1][2]. This application note synthesizes the mechanistic profiling applicable to this entire chemical class, focusing on its dual role as a Photosystem II (PSII) inhibitor and a mitochondrial uncoupler.

Mechanistic Overview

2.1. Primary Target: Photosystem II (PSII) Inhibition

In chloroplasts, dibromo-4-hydroxybenzonitrile acts as a potent inhibitor of the photosynthetic electron transport chain[3]. It binds competitively to the QB -binding niche located on the D1 protein (encoded by the psbA gene) of the PSII complex[4][5].

Molecular docking and functional assays reveal that the hydroxyl and nitrile groups of the compound form critical hydrogen bonds with the His215 residue of the D1 protein[5][6]. By occupying this pocket, the compound physically blocks the secondary plastoquinone ( QB ) from accepting electrons from the primary plastoquinone ( QA )[3].

Furthermore, the binding of this phenolic compound alters the local dielectric environment, narrowing the midpoint redox potential ( Em ) gap between QA and pheophytin[6][7]. This thermodynamic shift facilitates backward electron transfer, leading to the formation of triplet chlorophyll and highly reactive singlet oxygen, which causes rapid lipid peroxidation and structural degradation of the thylakoid membrane[3][7].

Photosystem II electron transport pathway and the specific inhibition site at the QB-binding niche.

2.2. Secondary Target: Mitochondrial Uncoupling

Beyond chloroplasts, dibromo-4-hydroxybenzonitrile exerts severe bioenergetic disruption in higher plant mitochondria[8]. At micromolar concentrations ( ≥ 20 µM), it acts as a potent uncoupler of oxidative phosphorylation[2][8].

Specifically, it inhibits malate- and succinate-dependent respiration without directly affecting the activities of succinic dehydrogenase, internal NADH dehydrogenases, or ATPase[8]. Mechanistic studies demonstrate that the compound directly inhibits the dicarboxylate carrier , halting the transport of essential tricarboxylic acid (TCA) cycle intermediates across the inner mitochondrial membrane[8].

Quantitative Data Summary

The following table summarizes the key pharmacological and toxicological metrics associated with dibromo-4-hydroxybenzonitrile:

| Parameter | Value / Description | Reference |

| Primary Target Site | QB -binding niche, D1 protein (PSII) | [5] |

| Key Residue Interaction | Hydrogen bonding at His215 | [5][6] |

| Secondary Target Site | Mitochondrial Dicarboxylate Carrier | [8] |

| Mitochondrial Uncoupling Threshold | ≥ 20 µM | [8] |

| PSII Inhibition ( IC50 ) | ~3.4 µg/L (Species/Assay dependent) | [9] |

| Mammalian Toxicity (Oral LD50 , Rat) | 440 mg/kg | [3] |

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies are provided for assessing both mechanisms of action.

Protocol 1: Assessing PSII Inhibition via OJIP Fluorescence Transient

Causality & Principle: Chlorophyll fluorescence is a highly sensitive, non-invasive method to measure PSII efficiency. When dibromo-4-hydroxybenzonitrile blocks electron transfer from QA to QB , QA remains in its reduced state ( QA− ). This prevents the photochemical quenching of absorbed light energy, causing a rapid and quantifiable increase in fluorescence yield (the OJIP transient).

-

Thylakoid Isolation: Homogenize leaf tissue (e.g., Pisum sativum) in an ice-cold osmotic buffer (0.4 M sucrose, 50 mM Tricine, pH 7.8). Centrifuge at 10,000 x g to pellet thylakoid membranes.

-

Standardization: Resuspend the pellet and standardize the chlorophyll concentration to 50 µg/mL using the Arnon method to ensure uniform signal-to-noise ratios across replicates.

-